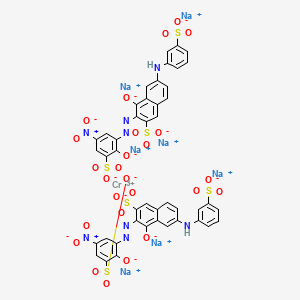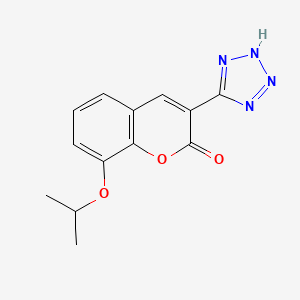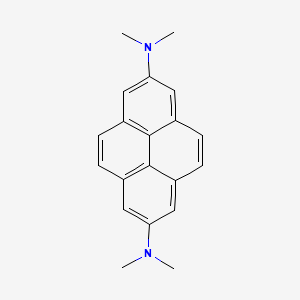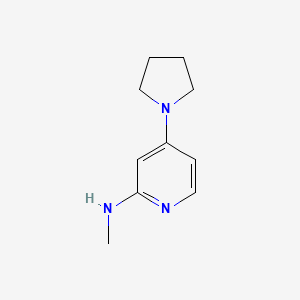
1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is a chemical compound with the molecular formula C10H12Cl2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate typically involves the reaction of 1,4-benzenediethanol with thionyl chloride to form 1,4-bis(2-chloroethyl)benzene. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene derivatives. These products have diverse applications in different fields .
科学的研究の応用
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo substitution reactions allows it to modify proteins, DNA, and other biomolecules, which can result in antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar structure but lacks the ethanesulfonate groups.
1,4-Bis(2-chloroethylthio)butane: Contains sulfur atoms instead of benzene ring.
1,4-Diazabicyclo[2.2.1]heptane derivatives: Different core structure but similar functional groups
Uniqueness
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is unique due to the presence of both chloroethyl and ethanesulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
77628-03-6 |
|---|---|
分子式 |
C11H23Cl2N2O3S+ |
分子量 |
334.3 g/mol |
IUPAC名 |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;ethanesulfonate |
InChI |
InChI=1S/C9H18Cl2N2.C2H6O3S/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;1-2-6(3,4)5/h1-9H2;2H2,1H3,(H,3,4,5)/q+2;/p-1 |
InChIキー |
WDYVWEXUYUIEED-UHFFFAOYSA-M |
正規SMILES |
CCS(=O)(=O)[O-].C1C[N+]2(CC[N+]1(C2)CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)


![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)

![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

